molecular formula C19H17FN2O2S B10888433 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide

Cat. No.: B10888433
M. Wt: 356.4 g/mol
InChI Key: RWWHKCWBZYFBHI-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide typically involves the reaction of 4-fluorophenacyl bromide with a substituted thiourea under Hantzsch thiazole synthesis conditions. This reaction is carried out in the presence of a green solvent such as ethanol . The reaction conditions include heating the mixture to reflux temperature for several hours to ensure complete conversion of the reactants to the desired thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its fluorine substitution enhances its stability and bioavailability, making it a valuable compound for further research and development .

Properties

Molecular Formula

C19H17FN2O2S

Molecular Weight

356.4 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide

InChI

InChI=1S/C19H17FN2O2S/c1-2-17(24-15-6-4-3-5-7-15)18(23)22-19-21-16(12-25-19)13-8-10-14(20)11-9-13/h3-12,17H,2H2,1H3,(H,21,22,23)

InChI Key

RWWHKCWBZYFBHI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F)OC3=CC=CC=C3

Origin of Product

United States

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